

A Technical Guide to the Physicochemical Properties of Phantolide Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

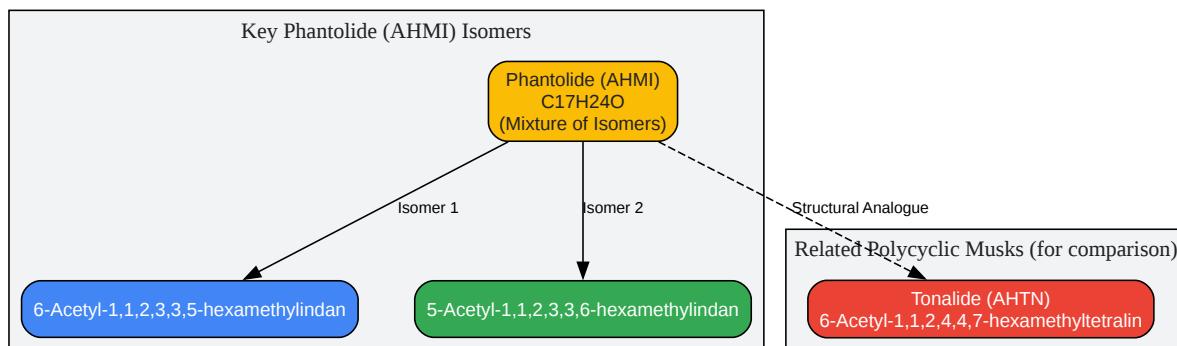
Compound Name: *Phantolide*

Cat. No.: *B117643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Phantolide (CAS 15323-35-0), a synthetic polycyclic musk, is a prevalent fragrance ingredient in a wide array of consumer products.^{[1][2][3]} Its commercial form is not a single chemical entity but a complex mixture of isomers, primarily acetylated hexamethyl indane derivatives.^{[1][3][4]} Understanding the distinct physicochemical properties of these individual isomers is paramount for accurately assessing their environmental fate, bioaccumulation potential, and toxicological profiles. This guide provides an in-depth analysis of the structural and physicochemical differences between **Phantolide** isomers, outlines authoritative experimental protocols for their characterization, and offers insights into the analytical challenges and solutions for their separation and quantification.

Introduction: The Isomeric Complexity of Phantolide

Phantolide, known chemically as 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, belongs to the class of polycyclic musks, which were developed as stable and economically viable alternatives to nitro musks.^{[1][5]} The manufacturing process, typically involving a Friedel–Crafts acetylation of a hexamethylindane precursor, results in a mixture of isomers.^{[3][4]} The primary isomers present in technical-grade **Phantolide** are substituted indane molecules where the acetyl group is positioned differently on the aromatic ring.

The subtle variations in molecular structure among these isomers can lead to significant differences in their physicochemical behavior. These differences influence critical parameters such as water solubility, lipophilicity (logP), and vapor pressure, which in turn govern their distribution in the environment and interaction with biological systems.^{[2][6][7]} Therefore, a detailed characterization of the individual isomers is essential for a comprehensive risk assessment.

Diagram: Core Structures of Phantolide Isomers

[Click to download full resolution via product page](#)

Caption: Key isomers of **Phantolide** (AHMI) and a related polycyclic musk.

Comparative Physicochemical Properties

While data for the isomeric mixture of **Phantolide** is available, information distinguishing the individual isomers is more specialized. The following table summarizes known and predicted properties. It is crucial to recognize that experimental values for isolated isomers are scarce in public literature, and many values are derived from computational models or data for the mixture.

Property	Phantolide (Isomer Mixture)	6-Acetyl- 1,1,2,3,3,5- hexamethylind- an	5-Acetyl- 1,1,2,3,3,6- hexamethylind- an	Data Source & Comments
Molecular Formula	C ₁₇ H ₂₄ O	C ₁₇ H ₂₄ O	C ₁₇ H ₂₄ O	[1][3] Identical for all isomers.
Molecular Weight	244.37 g/mol	244.37 g/mol	244.37 g/mol	[1][3] Identical for all isomers.
Appearance	White to off-white crystalline solid	Crystalline Solid (Predicted)	Crystalline Solid (Predicted)	[3][5] The mixture melts around 35- 61.5°C.[3][4]
LogP (Octanol/Water)	~4.8 (Computed)	Expected to be very similar to the mixture	Expected to be very similar to the mixture	[1] High lipophilicity is a key feature of polycyclic musks, suggesting a high potential for bioaccumulation. [2][6] The exact position of the acetyl group is expected to have only a minor impact on LogP.

Water Solubility	Very low	Very low (Predicted)	Very low (Predicted)	Insoluble in water, but soluble in ethanol and other organic solvents. ^{[3][4]} Low water solubility is consistent with a high LogP value.
Vapor Pressure	0.000111 mmHg @ 25°C (est.)	Expected to be very similar to the mixture	Expected to be very similar to the mixture	[5] Low vapor pressure indicates it is semi-volatile, contributing to its persistence in various environmental compartments.
Odor Profile	Strong, sweet, powdery musk	Contributes to the overall musk profile	Contributes to the overall musk profile	[3] Subtle differences in odor character between isomers likely exist, a common phenomenon with fragrance molecules. ^[8]

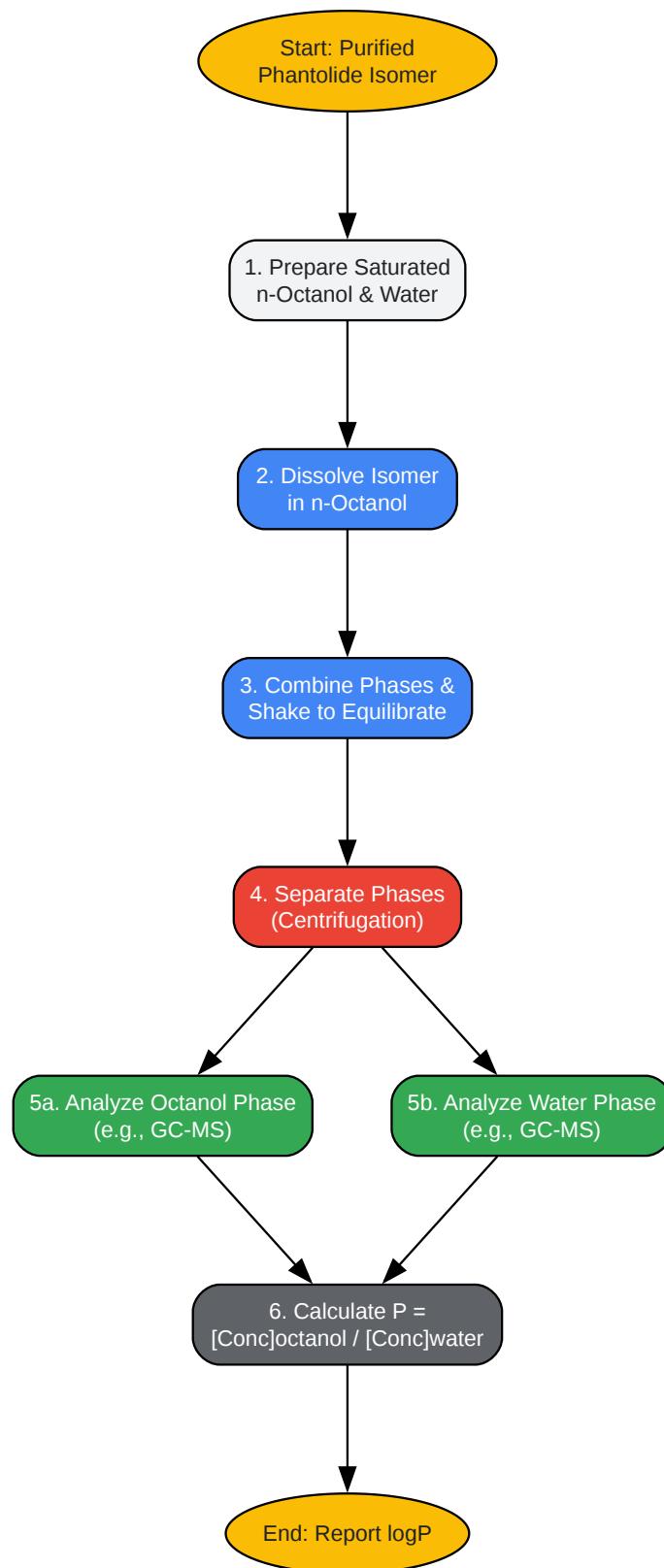
Authoritative Experimental Protocols for Characterization

The determination of these physicochemical properties requires standardized, validated methodologies to ensure data quality and comparability. The Organisation for Economic Co-

operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.^[9]

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance.^[7]


Protocol: OECD Guideline 107 - Shake Flask Method

- Principle: This method determines the partition coefficient (P) by measuring the equilibrium concentration of the test substance in n-octanol and water after partitioning in a two-phase system. It is suitable for substances with LogP values between -2 and 4, and occasionally up to 5.
- Causality Behind Choices: The shake flask method is a direct equilibrium measurement, making it the gold standard when applicable. For highly lipophilic compounds like **Phantolide** isomers, ensuring true equilibrium and accurately measuring the very low aqueous concentration are the main challenges. A preliminary estimate of the LogP helps in selecting appropriate solvent volume ratios and substance concentrations to optimize accuracy.
- Step-by-Step Methodology:
 - Preparation: Prepare mutually saturated n-octanol and water phases by shaking them together for 24 hours at the test temperature (20-25°C), followed by a separation period.
 - Test Substance Introduction: Accurately weigh the purified **Phantolide** isomer and dissolve it in the n-octanol phase. The concentration should not exceed 0.01 mol/L in either phase at equilibrium.
 - Partitioning: Combine the n-octanol solution with the saturated water phase in a vessel (e.g., a separatory funnel) at a defined volume ratio.
 - Equilibration: Shake the vessel gently for a sufficient time to reach equilibrium. A preliminary test should establish the time required. Avoid vigorous shaking that can cause

emulsification.

- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Analysis: Determine the concentration of the **Phantolide** isomer in both the n-octanol and water phases using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as $\log_{10}P$.
- Validation: The test should be performed in triplicate with different solvent volume ratios to ensure the LogP value is independent of these parameters.

Diagram: Workflow for LogP Determination (OECD 107)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phantolide | C17H24O | CID 47167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. PHANTOLIDE CAS#: 15323-35-0 [m.chemicalbook.com]
- 4. PHANTOLIDE | 15323-35-0 [amp.chemicalbook.com]
- 5. musk indane, 15323-35-0 [thegoodsentscompany.com]
- 6. Long-term exposure to polycyclic musk tonalide – A potential threat to juvenile zebrafish (Danio rerio)? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Phantolide Isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117643#physicochemical-properties-of-phantolide-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com